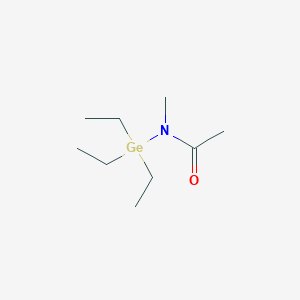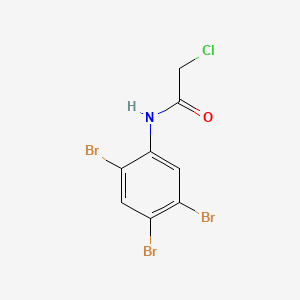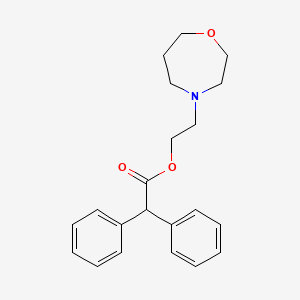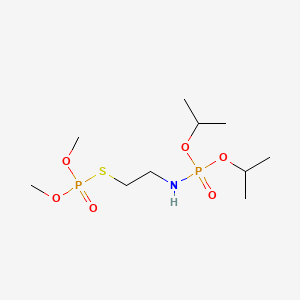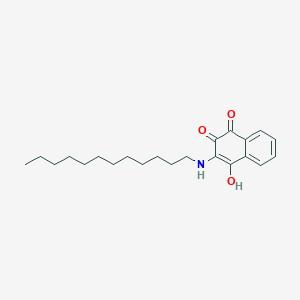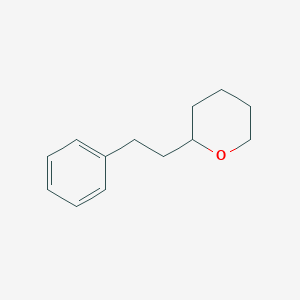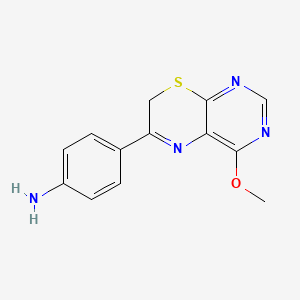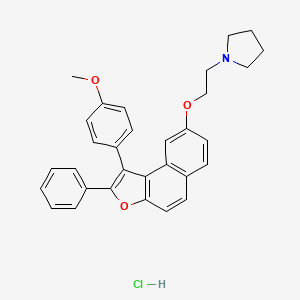
Tris(decyl)(sulfanylidene)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(decyl)(sulfanylidene)-lambda~5~-phosphane is a chemical compound with a unique structure that includes a phosphorus atom bonded to three decyl groups and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(decyl)(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of decylphosphine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Tris(decyl)(sulfanylidene)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl or aryl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction and conditions used.
Scientific Research Applications
Tris(decyl)(sulfanylidene)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tris(decyl)(sulfanylidene)-lambda~5~-phosphane involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tris(decyl)(sulfanylidene)-lambda~5~-phosphane include other phosphine derivatives with different alkyl or aryl groups. Examples include Tris(phenyl)(sulfanylidene)-lambda~5~-phosphane and Tris(butyl)(sulfanylidene)-lambda~5~-phosphane.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of decyl groups and a sulfanylidene group makes it particularly interesting for applications requiring specific reactivity and stability.
Properties
CAS No. |
21722-53-2 |
|---|---|
Molecular Formula |
C30H63PS |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
tris-decyl(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/C30H63PS/c1-4-7-10-13-16-19-22-25-28-31(32,29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 |
InChI Key |
IPMQPHCQJFIQFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCP(=S)(CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


